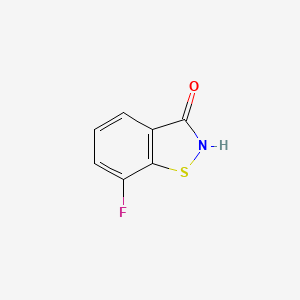

7-Fluoro-1,2-benzothiazol-3-one

Description

Contextual Significance of Benzothiazolone Frameworks in Advanced Chemical Synthesis

The 1,2-benzisothiazol-3-one (BIT) scaffold, the parent structure of 7-fluoro-1,2-benzothiazol-3-one, is a fused heterocyclic system containing a benzene (B151609) ring merged with a thiazole (B1198619) ring. wikipedia.orgnih.gov This structural unit is of considerable interest due to its wide-ranging applications. Benzothiazole (B30560) derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov

In industrial applications, 1,2-benzisothiazol-3-one is widely used as a biocide and preservative in numerous water-based solutions, including paints, adhesives, inks, and cleaning products. wikipedia.orgatamankimya.com Its ability to inhibit the growth of bacteria, fungi, and algae makes it a valuable component for preventing microbial degradation. herts.ac.uk

The chemical versatility of the benzothiazolone core allows for substitutions at various positions, enabling the fine-tuning of its physical, chemical, and biological properties. This has led to the synthesis of a vast library of derivatives with applications ranging from antimicrobial agents to potential therapeutics for various diseases. nih.gov For instance, derivatives of 1,2-benzisothiazol-3-one have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.gov The synthesis of these derivatives often involves multi-step reactions, starting from precursors like 2-halobenzonitriles or 2-mercaptobenzamides. nih.govgoogle.com

Table 1: Physicochemical Properties of 1,2-Benzisothiazol-3-one

| Property | Value |

| Molecular Formula | C₇H₅NOS |

| Molecular Weight | 151.19 g/mol |

| Appearance | White to Yellow Powder |

| Melting Point | 154-158 °C |

| IUPAC Name | 1,2-benzothiazol-3-one (B13843974) |

| CAS Number | 2634-33-5 |

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.com

Strategic Importance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects can profoundly alter a molecule's behavior.

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

The strategic placement of fluorine on a heterocyclic ring can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. acs.org

Overview of Research Trajectories for this compound

While the benzothiazolone framework is well-studied and the benefits of fluorination are widely recognized, specific research focused on This compound is not extensively documented in publicly available scientific literature. This suggests that the compound may be a novel entity or a subject of specialized, non-public research.

However, based on the known properties of related compounds, several potential research trajectories can be hypothesized for this compound:

Novel Biocides: Research could explore if the 7-fluoro substitution enhances the antimicrobial or antifungal potency of the benzisothiazolinone core compared to the parent compound or other isomers.

Medicinal Chemistry: Given the diverse biological activities of benzothiazoles, investigations into the potential of the 7-fluoro isomer as an inhibitor of specific enzymes or as an agent against cancer or inflammatory conditions would be a logical step. Research on other fluorinated benzisothiazolones, such as 5-fluoro and 6-fluoro derivatives, has shown them to be potent inhibitors of enzymes like phosphomannose isomerase, indicating a promising area of study for the 7-fluoro analog. nih.gov

Materials Science: The impact of the 7-fluoro substitution on the solid-state properties (e.g., crystal packing, electronic properties) of the benzothiazolone core could be investigated for applications in organic electronics.

The synthesis of this compound would likely start from a correspondingly substituted precursor, such as 2-mercapto-3-fluorobenzamide or a related compound, followed by cyclization. The characterization and evaluation of its unique properties would be a crucial first step in defining its place within the broader family of fluorinated heterocycles. While direct research is sparse, the foundational knowledge of its parent scaffold and the strategic advantage of fluorination provide a strong rationale for its future investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

159803-13-1 |

|---|---|

Molecular Formula |

C7H4FNOS |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

7-fluoro-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H4FNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |

InChI Key |

ZYKJOSTUGJOCHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SNC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 7 Fluoro 1,2 Benzothiazol 3 One and Its Analogs

De Novo Synthesis Approaches

The foundational construction of the 1,2-benzothiazol-3-one (B13843974) scaffold can be achieved through several synthetic routes, each with its own advantages and limitations.

Cyclization Reactions of Precursors (e.g., 2-aminobenzenethiols)

A primary and widely utilized method for constructing the benzothiazole (B30560) ring system is through the cyclization of 2-aminobenzenethiols with various reagents. rsc.org This approach involves the reaction of the amino and thiol groups with a one-carbon synthon to form the heterocyclic ring. For instance, the reaction of 2-aminobenzenethiols with carbon dioxide in the presence of a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a reducing agent such as diethylsilane (B7801327) can yield benzothiazoles, with benzothiazolones sometimes forming as byproducts. mdpi.com

Another variation involves the condensation of 2-aminothiophenols with aldehydes. This reaction, often catalyzed by an oxidizing agent like a mixture of hydrogen peroxide and hydrochloric acid, proceeds to form 2-substituted benzothiazoles. mdpi.com While these methods are effective for benzothiazole synthesis, the direct formation of the 3-one derivative often requires specific starting materials or subsequent oxidation steps.

A different cyclization strategy starts from o-chlorobenzonitrile, which is reacted with anhydrous sodium sulfhydrate and then acidified to produce o-mercaptobenzonitrile. This intermediate can then undergo reaction with water and chlorine gas, followed by heating and crystallization to yield a crude 1,2-benzisothiazolin-3-one product. google.com

The table below summarizes a selection of cyclization reactions for the synthesis of benzothiazole and benzothiazolone derivatives.

| Starting Material(s) | Reagent(s) | Product Type | Reference |

| 2-Aminobenzenethiol, Aldehyde | H2O2/HCl | 2-Substituted Benzothiazole | mdpi.com |

| 2-Aminothiophenol (B119425), CO2, Diethylsilane | DBN | Benzothiazole | mdpi.com |

| o-Chlorobenzonitrile, NaSH, Cl2 | - | 1,2-Benzisothiazolin-3-one | google.com |

| 2-(Aminosulfonyl)-N-methylbenzothioamides | DBU | 1,2-Benzothiazole-3(2H)-thione 1,1-dioxide | clockss.org |

Sequential Halogenation and Functionalization Strategies

Sequential halogenation and functionalization offer a versatile route to substituted benzothiazolones. This strategy involves introducing halogen atoms onto a pre-formed benzothiazole or a precursor, which then serve as handles for further chemical modifications. For example, direct iodination of benzothiazoles can be achieved under strongly oxidative and acidic conditions, leading to a mixture of iodinated products. acs.org The position of iodination can be influenced by the reaction conditions and the equivalents of iodine used, providing access to isomers like 4,7-diiodobenzothiazoles. acs.org

Similarly, chlorination can be performed on electron-deficient aromatic systems, providing a template for further reactions. acs.org These halogenated intermediates are valuable for introducing other functional groups, including fluorine, through nucleophilic substitution or cross-coupling reactions. A study describes the synthesis of 7-chloro-6-fluoro-2-aminobenzothiazole, which is then used as a building block for more complex structures. researchgate.net This highlights how a combination of halogenation steps can be used to achieve specific substitution patterns.

Halogenation reactions are fundamental in organic synthesis, allowing for the replacement of hydrogen atoms with fluorine, chlorine, bromine, or iodine. mt.com The reactivity of halogens decreases down the group, with fluorine being the most reactive. mt.com These reactions can proceed through various mechanisms, including free radical, addition, or electrophilic substitution, depending on the substrate. mt.comyoutube.com

Catalytic Synthesis Routes (e.g., Copper-catalyzed reactions)

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazole derivatives. These methods often offer mild reaction conditions and good functional group tolerance. One such approach is the copper-catalyzed tandem reaction of o-bromobenzamide and potassium thiocyanate (B1210189) in water to produce benzisothiazol-3(2H)-one. acs.org

Another example involves the copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to afford 2-substituted 1,3-benzothiazoles. organic-chemistry.org Copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can also effectively catalyze the C-S bond formation between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids, leading to benzothiazoles after a subsequent Wittig reaction. organic-chemistry.org

The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has also provided efficient routes to triazole-containing benzothiazole analogs. acs.orgbeilstein-journals.orgdoaj.org These reactions are known for their high yields and selectivity. For instance, N-sulfonyl-1,2,3-triazoles can be selectively synthesized via a copper-catalyzed reaction between sulfonyl azides and alkynes. elsevierpure.com

The table below presents examples of copper-catalyzed reactions for the synthesis of benzothiazole and related heterocycles.

| Reactant(s) | Catalyst/Reagents | Product Type | Reference |

| o-Bromobenzamide, KSCN | Copper catalyst | Benzisothiazol-3(2H)-one | acs.org |

| 1-Iodo-2-nitroarenes, Na2S, Aldehyde | Copper catalyst | 2-Substituted 1,3-benzothiazole | organic-chemistry.org |

| (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acid | CuI, 1,10-phenanthroline | Benzothiazole | organic-chemistry.org |

| Alkyl halide, Sodium azide, Terminal alkyne | Cu(I) complex | 1,4-Disubstituted 1,2,3-triazole | acs.org |

Fluorination Strategies for Benzothiazolone Scaffolds

Introducing fluorine into the benzothiazolone scaffold is a key step in the synthesis of 7-Fluoro-1,2-benzothiazol-3-one and its analogs, as the fluorine atom can significantly modulate the physicochemical and biological properties of the molecule. acs.org

Direct Fluorination Methodologies

Utilization of Fluorinating Reagents (e.g., difluorocarbene as C-F source)

A more common and often more controlled approach to introducing fluorine is through the use of specific fluorinating reagents. Difluorocarbene (:CF2) has been investigated as a versatile intermediate for introducing fluorinated groups. rsc.org While it typically acts as a CF2 source, its use as a C-F source for the construction of fluorinated benzothiazoles from 2-aminobenzenethiols has been reported. rsc.org This novel approach demonstrates the potential of difluorocarbene to directly participate in the formation of a C-F bond during the cyclization process.

The generation of difluorocarbene can be achieved from various precursors, and its subsequent reaction with nucleophiles is a key step in many fluorination reactions. nih.gov Research has also shown the use of difluorocarbene to access 2-fluoroindoles from ortho-vinylanilines, highlighting its utility in constructing fluorinated heterocycles. nih.gov

The table below details the use of a specific fluorinating reagent for the synthesis of fluorinated benzothiazoles.

| Reagent | Substrate | Product | Key Feature | Reference |

| Difluorocarbene | 2-Aminobenzenethiols | Fluorinated benzothiazoles | Difluorocarbene acts as a C-F source | rsc.org |

Regioselective Introduction of Fluorine

The precise placement of a fluorine atom on the benzothiazole core, known as regioselectivity, is critical as the position significantly influences the molecule's chemical and biological properties. The synthesis of specifically fluorinated benzothiazoles, such as the 7-fluoro isomer, requires sophisticated chemical strategies to direct the fluorine to the desired carbon atom.

Advanced methods for achieving such regioselectivity have been explored in related heterocyclic systems. One approach involves the synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfone-based synthons, which are created via a deprotonation-fluorination process. nih.gov These fluorinated building blocks can then be used in subsequent reactions to construct more complex molecules with a regiospecifically placed fluorine atom. nih.gov For these fluorination reactions, heterogeneous conditions (where reactants are in different phases) have been found to be crucial for achieving high yields. nih.gov

Other advanced strategies for regioselective functionalization that could be applicable include iridium-catalyzed C–H borylation. nih.gov This method allows for the introduction of a boryl group at a specific position on the aromatic ring, which can then be subsequently replaced with a fluorine atom. The regioselectivity in these reactions can be remarkably high, sometimes leading exclusively to the desired isomer. nih.gov Aryne-based methodologies also offer a pathway to specifically substituted benzothiazoles and related structures. nih.gov A facile and regioselective synthesis of a different class of related compounds, 1,4-benzothiazines, has been achieved through the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol, demonstrating that the reaction is regioselective. acgpubs.org

Optimization of Synthetic Conditions and Reaction Efficiencies

Optimizing the conditions of a chemical reaction is paramount for maximizing product yield, minimizing reaction time, and ensuring the formation of the desired product with high purity. For the synthesis of 1,2-benzisothiazol-3-ones and their analogs, key parameters such as solvent, temperature, and catalysis have been extensively studied. nih.gov

Solvent Effects on Yield and Selectivity

Recent research has emphasized the use of more environmentally friendly "green" solvents. Water, in particular, has been shown to be an effective medium for the synthesis of benzothiazole-2-thiols and related compounds, often leading to excellent yields and short reaction times. rsc.org The polarity of the solvent can also be a critical factor, as it may affect the distribution of different conformations (spatial arrangements) of the product molecules, thereby influencing the properties of the material in the solid state. acs.org

| Solvent | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Toluene | Condensation/Cyclization | Allows for one-pot synthesis; reaction refluxes at 110 °C. | mdpi.com |

| Monochlorobenzene | Cyclization | Preferred water-insoluble solvent for one-pot processes. | google.com |

| Water | Cyclization of 2-aminothiophenols | Environmentally benign, excellent yields, short reaction times. | rsc.org |

| Ethanol | Condensation with H2O2/HCl catalyst | Effective at room temperature, leading to excellent yields. | researchgate.net |

| Dimethylformamide (DMF) | Synthesis from o-chlorobenzonitrile | Preferred solvent for the initial reaction step. | google.com |

| Reaction Step | Temperature Range (°C) | Purpose | Reference |

|---|---|---|---|

| Oxime Formation | 0 - 80 | Formation of the 2-(alkylthio)benzaldehyde oxime intermediate. | google.com |

| Chlorine Reaction | 5 - 15 | Introduction of chlorine for the subsequent cyclization. | google.com |

| Cyclization Reaction | 90 - 100 | Ring-closing step to form the 1,2-benzisothiazol-3-one core. | google.com |

| Alkali Molten Step | 60 - 75 | Purification of the crude product. | google.com |

Catalyst Development for Enhanced Synthesis

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. The development of new catalysts has been a major focus in improving the synthesis of benzothiazoles. While some traditional methods suffer from the need for harsh conditions or toxic metal catalysts, modern approaches utilize more efficient and benign alternatives. semanticscholar.org

A variety of catalysts have been reported for the synthesis of benzothiazoles. Copper-catalyzed methods are common, for instance, in the condensation of 2-aminobenzenethiols with nitriles or in 1,3-dipolar cycloaddition reactions (Click chemistry). mdpi.comrsc.org Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive because they can be easily removed from the reaction mixture and potentially reused. An example is SnP₂O₇, which has been used for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times. mdpi.com

Interestingly, some synthetic routes have been developed that proceed efficiently without any catalyst or additive at all. In one such method, the solvent, dimethyl sulfoxide (B87167) (DMSO), also acts as the oxidant required for the cyclization reaction. nih.gov

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu) salts | Condensation, Cycloaddition | Effective for C-N and C-S bond formation. | mdpi.comrsc.org |

| SnP₂O₇ (Tin Pyrophosphate) | Condensation | Heterogeneous, high yields (87–95%), short reaction times (8–35 min), reusable. | mdpi.com |

| Laccases | Condensation | Enzymatic (green) catalyst. | mdpi.com |

| Molecular Iodine (I₂) | Condensation | Solid-phase, solvent-free, economical, fast (10 min). | semanticscholar.org |

| None (DMSO as oxidant) | Cyclization | Catalyst- and additive-free, environmentally friendly. | nih.gov |

Green Chemistry Considerations in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzothiazoles has been an active area for the application of these principles. nih.gov Key strategies include the use of environmentally friendly solvents, the development of catalyst-free reactions, and the use of alternative energy sources to drive reactions. mdpi.comsemanticscholar.org

One of the most significant advances has been the use of water as a reaction solvent, which is non-toxic, inexpensive, and non-flammable. rsc.org Several methods have been developed for synthesizing benzothiazole derivatives in aqueous media, often with high efficiency. Solvent-free, solid-phase reactions represent another important green approach. For example, the condensation of 2-aminothiophenol with benzoic acid derivatives can be achieved in 10 minutes with excellent yield using molecular iodine under solvent-free conditions. semanticscholar.org

The use of alternative energy sources like microwave irradiation or visible light can also make syntheses greener by reducing reaction times and energy consumption. semanticscholar.org Furthermore, developing one-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, minimizes the amount of waste generated from separating and purifying intermediate compounds. nih.govgoogle.com These protocols offer significant advantages by being more economical, less time-consuming, and having a lower environmental impact compared to traditional multi-step methods. semanticscholar.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Detailed Structural Insights

Spectroscopic techniques are fundamental in confirming the identity and purity of 7-Fluoro-1,2-benzothiazol-3-one and in providing detailed information about its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the benzothiazole (B30560) ring.

¹H NMR: The proton NMR spectrum of the parent compound, 1,2-benzisothiazol-3(2H)-one, shows characteristic signals for the aromatic protons. In the case of this compound, the fluorine substituent at the C7 position influences the chemical shifts and coupling patterns of the remaining aromatic protons, providing key information for its structural assignment.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the parent 1,2-benzisothiazol-3(2H)-one, distinct signals are observed for the carbonyl carbon and the aromatic carbons. chemicalbook.com The introduction of a fluorine atom at the C7 position in this compound will induce significant changes in the chemical shifts of the directly bonded carbon and adjacent carbons due to fluorine's high electronegativity. This allows for the precise determination of the substitution pattern.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for its characterization. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum of this compound would exhibit a signal with a characteristic chemical shift, confirming the presence of the fluorine atom. The coupling of the fluorine nucleus with neighboring protons (¹H-¹⁹F coupling) provides further structural confirmation. wikipedia.orghuji.ac.il The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, which often leads to well-resolved spectra. wikipedia.orghuji.ac.il

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons in the molecule, definitively assigning all signals in the ¹H and ¹³C NMR spectra.

| NMR Data for Related Benzothiazole Compounds | |

| Technique | Observations |

| ¹H NMR (1,2-Benzisothiazol-3(2H)-one) | Shows signals corresponding to the four protons on the benzene (B151609) ring. chemicalbook.com |

| ¹³C NMR (1,2-Benzisothiazol-3(2H)-one) | Provides distinct signals for the carbonyl carbon and the six aromatic carbons. chemicalbook.com |

| ¹⁹F NMR | A key technique for fluorine-containing compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. wikipedia.org |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the unambiguous determination of the molecular formula from the exact mass. For this compound (C₇H₄FNOS), HRMS would confirm the presence of one fluorine, one nitrogen, one oxygen, and one sulfur atom, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₇H₄FNOS |

| Molecular Weight | 169.18 g/mol biocat.com |

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule. nih.govmdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature. Additionally, bands related to C-F stretching, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-S stretching will be present. The positions of these bands can be compared to those of the parent compound, 1,2-benzisothiazol-3-one, to understand the electronic effects of the fluorine substituent. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. horiba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. nih.gov Therefore, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and other functional groups.

| Vibrational Spectroscopy Data for Benzothiazole Derivatives | |

| Technique | Key Vibrational Modes |

| FT-IR | Carbonyl (C=O) stretching, C-F stretching, Aromatic C-H stretching, Aromatic C=C stretching, C-S stretching. researchgate.net |

| Raman | Complements FT-IR by detecting vibrations that cause a change in polarizability. horiba.com |

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system and the carbonyl group. The position and intensity of these bands are influenced by the electronic nature of the substituents on the benzothiazole ring. The fluorine atom, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to the unsubstituted parent compound.

Fluorescence Spectroscopy: Some benzothiazole derivatives are known to be fluorescent. mdpi.com If this compound exhibits fluorescence, its emission spectrum would provide information about the energy of its excited state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the benzothiazole ring system and the orientation of the fluorine and oxygen atoms. Furthermore, the crystal structure analysis would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding (if applicable, in the case of tautomers or co-crystals) and π-π stacking interactions, which govern the packing of the molecules in the crystal lattice. For instance, in a related compound, (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, the 1,3-benzothiazole ring system is essentially planar. nih.gov

Conformational Landscape and Tautomeric Equilibria Studies

While the core benzothiazole ring is largely planar, the possibility of tautomerism exists for the parent 1,2-benzisothiazol-3(2H)-one, which can exist in the keto (amide) form or the enol form. sigmaaldrich.com For this compound, the equilibrium between these tautomeric forms can be investigated using spectroscopic techniques, particularly NMR, in different solvents. The position of the equilibrium can be influenced by the electronic effects of the fluorine substituent and the polarity of the solvent. Computational studies can also be employed to calculate the relative energies of the different tautomers and conformers to provide a theoretical understanding of their stability. Studies on related fluoro-substituted boronic acids have shown that the position of the fluorine substituent can play a crucial role in tautomeric equilibria. researchgate.net

Supramolecular Assembly and Packing Arrangements (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Interactions)

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies on the supramolecular assembly, crystal packing, Hirshfeld surface analysis, and hydrogen bonding interactions of this compound.

While research has been conducted on the crystal structures of related benzothiazole and fluorinated heterocyclic compounds, this information is not directly applicable to this compound due to the specific influence of the fluorine atom at the 7-position on the molecule's electronic and steric properties. The unique placement of the highly electronegative fluorine atom is expected to significantly alter the intermolecular forces, including hydrogen bonding capabilities and van der Waals interactions, which govern the crystal packing and supramolecular architecture.

Therefore, without experimental data from single-crystal X-ray diffraction studies and subsequent theoretical analyses such as Hirshfeld surface analysis for this compound, a detailed and scientifically accurate account of its supramolecular features cannot be provided at this time. The generation of data tables concerning hydrogen bond geometries and percentages of intermolecular contacts is consequently not possible.

Further research, specifically the synthesis of a single crystal of this compound and its analysis through X-ray crystallography, is required to elucidate its solid-state structure and intermolecular interaction patterns.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazolone Ring

The benzothiazolone ring in 7-Fluoro-1,2-benzothiazol-3-one is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The fluorine atom at the 7-position and the carbonyl group at the 3-position play crucial roles in directing incoming reagents.

Research has shown that related benzothiazole (B30560) systems undergo various substitution reactions. For instance, in the synthesis of fluorinated benzothiazolyl sulfones, deprotonation followed by electrophilic fluorination is a key step. researchgate.net While specific studies on electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings would apply, with the fluorine and the thiazolone ring directing the position of substitution.

Nucleophilic substitution reactions have been reported for similar structures. For example, 6-fluoro-7-chloro-2-aminobenzothiazole can undergo nucleophilic substitution of the chloro group with various nucleophiles like alcohols, phenols, and amines. researchgate.net This suggests that the fluoro moiety in this compound could potentially be displaced by strong nucleophiles under specific conditions, although this is generally more challenging than with other halogens.

Reactivity at the Carbonyl and Nitrogen Centers

The carbonyl group at the 3-position and the nitrogen atom at the 2-position are key sites for chemical reactions. The carbonyl group can undergo nucleophilic attack, while the nitrogen atom, being part of an amide-like system, can participate in various reactions after deprotonation.

The reactivity of the carbonyl group is typical of lactams. It can be subject to reduction or can react with organometallic reagents. The nitrogen atom can be alkylated or acylated. The sodium salt of 1,2-benzisothiazol-3-one is commercially available, indicating the acidity of the N-H proton and the potential for reactions at the nitrogen center. chemos.de

Regioselective Functionalization and Metalation Studies (e.g., Lithiation Sites)

Regioselective functionalization is crucial for the synthesis of specific derivatives of this compound. Metalation, particularly lithiation, is a powerful tool for achieving such selectivity. The directing effects of the fluorine atom and the carbonyl group are critical in determining the site of metalation.

Studies on the deprotonative functionalization of diazines and their benzo derivatives have shown that the choice of a hindered lithium amide base is crucial for achieving regioselectivity. researchgate.net For 2,1,3-benzothiadiazole, Ir-catalyzed C–H borylation has been used to access versatile building blocks for further functionalization. acs.org While specific lithiation studies on this compound were not found, based on related systems, it is plausible that lithiation could occur at the C4 or C6 positions, directed by the carbonyl group and influenced by the fluorine atom. The regioselectivity of metalation in similar heterocyclic systems is often a subject of detailed investigation. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This includes studying cyclization mechanisms and C-H activation pathways.

Cyclization Mechanisms

The formation of the 1,2-benzothiazol-3-one (B13843974) core itself involves a cyclization reaction. For instance, the synthesis of saccharin (B28170) and its derivatives, which share a similar structural motif, can involve the oxidation of N-substituted-2-(methylthio)benzamides with reagents like Selectfluor. nih.gov The cyclization of 2-(6-fluoro-7-chloro-2-aminobenzothiazolyl) methylphenol in the presence of formaldehyde (B43269) to form a benzoxazine (B1645224) derivative is another example of a key cyclization step in building more complex molecules from a benzothiazole core. researchgate.net

C-H Activation Pathways

C-H activation is a powerful strategy for the functionalization of heterocyclic compounds. In related systems, palladium-catalyzed C-H activation/annulation processes have been developed for the synthesis of isoquinoline (B145761) N-oxides, which involves a concerted metalation-deprotonation step. researchgate.net The investigation of C-H activation pathways for this compound could open up new avenues for its derivatization, allowing for the direct introduction of functional groups onto the benzene ring.

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of this compound are critical aspects influencing its environmental fate and application stability. While specific studies on the 7-fluoro derivative are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on the parent compound, 1,2-benzisothiazolin-3-one (BIT). The fluorine substituent at the 7-position is expected to influence the electron distribution within the aromatic ring and potentially alter reaction pathways and rates compared to the unsubstituted molecule.

Photochemical Reactivity

The photochemical behavior of benzisothiazolinones is of significant interest, particularly their degradation in aqueous environments under UV-Vis irradiation. Studies on BIT reveal a complex series of reactions leading to a variety of photoproducts.

A proposed photodegradation mechanism for BIT involves initial isomerization and subsequent oxidation and hydrolysis, leading to the formation of various intermediates. nih.gov High-resolution mass spectrometry has been instrumental in identifying these photoproducts. nih.gov

Quantum Yields and Reaction Kinetics: For BIT, key photo-kinetic parameters have been estimated. The quantum yields for BIT photolysis are reported to be 13.5 and 55.8 mmol·ein⁻¹ at pH 4–6 and 8, respectively. nih.gov The rate constant for the reaction of BIT with photo-generated hydroxyl radicals has been determined to be 5.9 x 10⁹ L mol⁻¹·s⁻¹. nih.gov These values indicate a significant pH dependence on the photodegradation efficiency. It is plausible that the 7-fluoro substituent would modulate these kinetic parameters due to its electronic effects on the benzothiazole ring.

The photodegradation process of BIT has been found to follow pseudo-first-order kinetics. researchgate.net The inherent instability of the isothiazolinone ring under UV irradiation contributes to its degradation. researchgate.net

Interactive Data Table: Photodegradation Parameters of 1,2-Benzisothiazolin-3-one (BIT)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Quantum Yield | 13.5 mmol·ein⁻¹ | pH 4-6 | nih.gov |

| Quantum Yield | 55.8 mmol·ein⁻¹ | pH 8 | nih.gov |

| Reaction Rate Constant with •OH | 5.9 x 10⁹ L mol⁻¹·s⁻¹ | - | nih.gov |

| Photolysis Rate Constant (First-Order) | 0.019 d⁻¹ | pH 4 | researchgate.net |

Note: The data presented is for the parent compound, 1,2-benzisothiazolin-3-one, and may differ for this compound.

Thermal Reactivity

The thermal stability of 1,2-benzothiazol-3-one derivatives is a crucial factor for their storage and use in various formulations.

Mechanistic Considerations: The thermal degradation pathways for isothiazolinones can involve the cleavage of the N-S bond and subsequent reactions of the resulting intermediates. For this compound, the strong C-F bond would likely remain intact under moderate thermal stress, while the heterocyclic ring would be the primary site of degradation.

Derivatization, Analog Synthesis, and Incorporation into Complex Architectures

Synthesis of Substituted 7-Fluoro-1,2-benzothiazol-3-one Derivatives

The primary site for derivatization of the 1,2-benzisothiazol-3-one core is the nitrogen atom at the 2-position. The acidic N-H proton can be readily removed by a base, allowing for nucleophilic substitution reactions to introduce a wide array of substituents. This N-substitution is a common strategy for modulating the biological and chemical properties of the resulting compounds. nih.govnih.gov

Common synthetic approaches involve the N-alkylation or N-arylation of the parent ring system. While specific examples for the 7-fluoro analog are not extensively detailed, the general reactivity of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives is well-established. nih.gov For instance, N-hexyl, N-phenyl, and various substituted phenyl groups have been successfully introduced onto the BIT nitrogen. nih.gov These reactions typically proceed by treating the BIT with an appropriate alkyl or aryl halide in the presence of a base.

Another important class of derivatives is the N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, also known as N-substituted saccharin (B28170) derivatives. These are synthesized by reacting N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride, which would be the synthetic route for the corresponding 7-fluoro analogs. researchgate.net

| Substituent at N-2 Position | General Structure | Synthetic Precursor | Reference |

|---|---|---|---|

| Hexyl |  (General structure shown, R represents the substituent) (General structure shown, R represents the substituent) | 1-Bromohexane | nih.gov |

| 2-Hydroxyphenyl | 2-Halophenol | nih.gov | |

| 2-Chlorophenyl | 1-Chloro-2-halobenzene | nih.gov | |

| 2,6-Dichlorophenyl | 1,2-Dichloro-3-halobenzene | nih.gov | |

| Phthalimid-1-yl (S,S-dioxide) |  (General S,S-dioxide structure shown) (General S,S-dioxide structure shown) | N-Aminophthalimide | researchgate.net |

Formation of Annulated Systems (e.g., Triazolo- or Pyrazolo-benzothiazoles)

The fusion of additional heterocyclic rings to the benzothiazole (B30560) framework results in annulated systems with distinct chemical and biological properties. However, it is crucial to distinguish the starting materials. The synthesis of systems like triazolo-benzothiazoles and pyrazolo-benzothiazoles does not typically start from a 1,2-benzisothiazol-3-one core. Instead, the literature predominantly describes these syntheses beginning with the isomeric fluoro-2-aminobenzothiazole scaffold. researchgate.netjbarbiomed.com

For example, the synthesis of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles is achieved by starting with a 6-fluoro-2-aminobenzothiazole. researchgate.net This is converted to a 2-hydrazinyl intermediate, which then undergoes cyclization to form the fused triazole ring. researchgate.net This strategy exploits the reactivity of the 2-amino and 2-hydrazino groups, which are absent in this compound.

Similarly, pyrazolo-benzothiazole derivatives have been synthesized from 7-chloro-6-fluorobenzo[d]thiazol-2-amine. jbarbiomed.com The synthesis involves creating a hydrazine (B178648) intermediate which is then reacted with a dicarbonyl compound, such as pentane-2,4-dione, to construct the pyrazole (B372694) ring fused to the benzothiazole system. jbarbiomed.com

| Annulated System | Typical Starting Material | Synthetic Approach | Reference |

|---|---|---|---|

| 7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazole | 6-Fluoro-2-aminobenzothiazole | Conversion to hydrazone followed by bromocyclization. | researchgate.net |

| 7-Chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | 7-Chloro-6-fluorobenzo[d]thiazol-2-amine | Formation of a hydrazine followed by cyclization with pentane-2,4-dione. | jbarbiomed.com |

Construction of Hybrid Molecules with Other Heterocyclic Systems (e.g., Azetidinones, Oxadiazoles, Thiazolidinones, Schiff Bases)

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a major focus of drug discovery. The benzothiazole nucleus is frequently incorporated into such hybrids.

Schiff Bases, Azetidinones, and Thiazolidinones: The synthesis of hybrid molecules containing azetidinone (a β-lactam ring) or thiazolidinone rings linked to a fluoro-benzothiazole core almost exclusively begins with a 2-amino-fluorobenzothiazole derivative. nih.gov The initial step is the formation of a Schiff base (an imine) by condensing the 2-amino group with an aromatic aldehyde. nih.govimpactfactor.org This Schiff base is a key intermediate.

Azetidinones are then formed by the [2+2] cycloaddition reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. nih.govglobalresearchonline.net

Thiazolidinones are synthesized by the cyclization of the same Schiff base intermediate with thioglycolic acid. nih.gov

Oxadiazoles: In contrast to the above, the synthesis of hybrid molecules containing a 1,2-benzisothiazol-3-one core has been reported. Specifically, BIT-oxadiazole hybrids have been prepared and investigated as promising antiviral agents. nih.gov This indicates a viable pathway for creating such hybrids directly from the this compound scaffold, likely by creating a linker at the N-2 position that can be elaborated into an oxadiazole ring.

| Hybrid Heterocycle | Typical Starting Scaffold | Key Intermediate | Key Reagent for Cyclization | Reference |

|---|---|---|---|---|

| Azetidinone | 2-Amino-fluorobenzothiazole | Schiff Base | Chloroacetyl chloride | nih.govglobalresearchonline.net |

| Thiazolidinone | 2-Amino-fluorobenzothiazole | Schiff Base | Thioglycolic acid | nih.gov |

| Oxadiazole | 1,2-Benzisothiazol-3-one | N-Substituted Linker | (Not specified) | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is critical when targeting biological systems that are inherently chiral. For the 1,2-benzisothiazol-3-one framework, the introduction of chirality can be envisioned through several routes, such as the use of chiral substituents or the creation of stereogenic centers during synthesis.

While the reviewed literature does not provide direct examples of stereoselective synthesis for this compound, related chemistry offers potential strategies. For example, N-substituted saccharin derivatives, which are S,S-dioxides of 1,2-benzisothiazol-3-one, have been developed as chiral auxiliaries. researchgate.net These chiral N-acyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides can direct the stereochemical outcome of reactions like Diels-Alder cycloadditions and 1,3-dipolar cycloadditions. researchgate.net This suggests a plausible route where a chiral group could be attached to the nitrogen of 7-fluoro-1,2-benzisothiazol-3-one to influence subsequent reactions stereoselectively.

This compound as a Key Synthetic Intermediate for Advanced Chemical Structures

The reactivity of the 7-fluoro-1,2-benzisothiazol-3-one core makes it a valuable intermediate for building advanced and structurally diverse molecules. The N-H bond is the most common reaction site, providing a handle for introducing a vast array of functional groups and molecular scaffolds.

As demonstrated, the nucleus can be N-alkylated and N-arylated to produce a library of substituted derivatives. nih.govnih.gov This functionalization is key to tuning the molecule's properties for specific applications. Furthermore, the scaffold serves as a foundation for constructing hybrid molecules, such as the BIT-oxadiazole hybrids, which combine multiple pharmacophores. nih.gov

The conversion to its S,S-dioxide (a saccharin analog) opens up another dimension of synthetic utility. These saccharin derivatives can be employed as precursors for pharmacologically relevant compounds or as chiral auxiliaries in asymmetric synthesis. researchgate.net The fluorine atom at the 7-position can also influence the molecule's electronic properties, potentially enhancing its biological activity or metabolic stability, making the 7-fluoro derivative a particularly attractive starting point for medicinal chemistry programs. nih.gov

Theoretical and Computational Chemistry Studies

Reaction Pathway and Transition State Analysis

Computational chemistry can also be employed to study the reaction mechanisms involving 7-Fluoro-1,2-benzothiazol-3-one. This would involve calculating the potential energy surface for a given reaction, identifying the transition state structures, and determining the activation energies. Such analyses are crucial for understanding the kinetics and thermodynamics of its chemical transformations. Studies on related benzothiazole (B30560) derivatives have utilized DFT calculations to propose reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

A thorough review of scientific literature did not yield any specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with other molecules.

For related benzothiazole structures, MD simulations have been employed to investigate their potential as inhibitors for various enzymes. For instance, studies on other benzothiazole derivatives have used MD simulations to analyze their structural stability and interactions with critical amino acid residues within protein binding sites. nih.govbiointerfaceresearch.com These types of simulations are crucial in drug discovery and materials science for predicting how a molecule will behave in a biological or chemical system. However, no such specific data could be located for this compound.

Advanced Applications in Chemical Science and Materials

Utilization in Catalyst Design and Development

Research into halogen bonding has shown that polarized halogen atoms can act as Lewis acidic centers, participating in and catalyzing reactions such as Michael additions. nih.gov While specific studies on 7-Fluoro-1,2-benzothiazol-3-one as a catalyst are not yet prevalent in the literature, the principles of halogen bonding suggest a promising avenue for its application. The development of catalysts based on this scaffold could offer new pathways for a variety of organic transformations. Furthermore, the use of fluorinated phosphoric acid has been shown to be effective in catalyzing the synthesis of benzazoles, indicating the potential of fluorinated compounds in acid catalysis. researchgate.net

Integration into Polymer and Advanced Material Systems

The introduction of fluorine into polymer structures is a well-established strategy for developing materials with enhanced properties, such as decreased dielectric constant and loss, which are crucial for applications in microelectronics. researchgate.net Fluorinated polymers also exhibit high thermal stability, chemical resistance, and unique surface properties like hydrophobicity. nih.govrsc.org

While direct integration of this compound into polymer backbones is an area of ongoing research, its potential as a monomer or an additive is significant. For example, the sodium salt of the related compound 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (sodium saccharin) is used as a nucleating agent in polyesters, demonstrating the utility of this class of compounds in polymer processing. The presence of the fluorine atom in this compound could further enhance properties like thermal stability and processability in high-performance polymers.

The field of optoelectronics also stands to benefit from fluorinated materials. The introduction of fluorine can improve the light transmittance of polymer films. mdpi.com Although the specific optoelectronic properties of this compound have not been extensively detailed, related fluorinated heterocyclic systems, such as 2,1,3-benzothiadiazoles, are known to be versatile fluorophore building blocks for optical devices. herts.ac.uk

Role in Sensor Technologies

The development of chemical sensors often relies on the interaction of an analyte with a receptor molecule, leading to a measurable signal. The this compound scaffold possesses features that are desirable for sensor applications. The heterocyclic core can be functionalized to create specific binding sites for target analytes. The fluorine atom can modulate the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor.

For example, chiral benzothiazole (B30560) monofluoroborates have been synthesized and shown to have potential as multimodal diagnostic tools, including in fluorescence imaging and as oxygen sensitizers. acs.org This highlights the potential of the broader benzothiazole family in sensing applications. The development of molecularly imprinted polymers (MIPs) for detecting per- and polyfluoroalkyl substances (PFAS) further underscores the synergy between fluorinated compounds and sensor technology. digitellinc.com

Precursors for Specialized Chemical Building Blocks (non-pharmaceutical, non-biocidal)

Beyond its direct applications, this compound serves as a valuable synthon for more complex, non-pharmaceutical, and non-biocidal molecules. The reactivity of the benzothiazole core allows for a variety of chemical transformations, enabling the construction of novel materials.

One notable application is in the synthesis of fluorinated olefins through the Julia-Kocienski olefination. In this context, α-fluoro 1,3-benzothiazol-2-yl sulfones, derived from a related benzothiazole structure, act as key synthons. nih.govresearchgate.net These reactions are crucial for creating regiospecifically fluorinated molecules that can be used to build advanced materials. The 7-fluoro-substituted benzothiazolone could similarly be transformed into a variety of intermediates, expanding the toolbox for chemists working on novel materials with tailored properties.

Environmental Fate and Chemical Degradation Mechanisms

Photodegradation Pathways under Environmental Conditions

The photodegradation of 1,2-benzisothiazolin-3-one (BIT) in water under UV-Vis irradiation has been studied, revealing a complex process that leads to the formation of multiple photoproducts. researchgate.netnih.gov The degradation mechanism involves several key chemical reactions, including isomerization, oxidation, hydroxylation, hydrolysis, and elimination. researchgate.netnih.gov

Research has identified up to fourteen different photoproducts, which were elucidated using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). researchgate.netnih.gov Based on the order of their appearance, a photo-induced degradation pathway has been proposed. researchgate.netnih.gov Some of the identified photoproducts include those with phenolic or sulfino groups, which could be potentially more toxic than the parent BIT compound. nih.gov

While BIT is susceptible to photodegradation, it can retain its biocidal properties for up to three months when exposed to sunlight, indicating a degree of persistence under environmental light conditions. researchgate.netresearchgate.net

Chemical Degradation in Various Media

The chemical degradation of 1,2-benzisothiazolin-3-one (BIT) is highly dependent on the medium in which it is present, with soil and water being the most relevant environmental compartments.

Degradation in Soil:

The degradation of BIT in soil is a relatively rapid process, primarily driven by biological activity. industrialchemicals.gov.aursc.org Studies have shown that the dissipation of BIT in soil follows first-order kinetics. rsc.org The rate of degradation is influenced by the organic matter content of the soil, with higher organic matter content generally leading to faster degradation. rsc.org

The half-life of BIT in soil varies depending on the specific soil characteristics and conditions. In unsterilized soils under aerobic conditions, half-lives have been reported to range from as short as 0.09 days to 26.66 days. rsc.org The degradation is significantly slower in sterilized soils, with half-lives ranging from 6.80 to 86.64 days, which underscores the primary role of microorganisms in its breakdown. rsc.org

Furthermore, anaerobic conditions, such as those found in flooded soils, can accelerate the degradation of BIT. rsc.org The half-life in flooded soils has been observed to be between 0.20 and 4.53 days, suggesting that anaerobic microbes are particularly effective at degrading this compound. rsc.org During the degradation process in soil, two major metabolites have been identified. rsc.org

Degradation in Water:

In aqueous environments, the degradation of BIT is influenced by factors such as pH and the presence of other chemical species. Ozonation has been shown to be an effective method for rapidly degrading BIT in water, with a reported rate constant of 4.17×10⁶ L/(mol·s). researchgate.net The ozonation process leads to the oxidation of the sulfur atom in the BIT molecule, with saccharin (B28170) being identified as one of the oxidation products. researchgate.netepa.gov

The table below summarizes the degradation half-life of BIT in different soil conditions.

| Condition | Half-life (t₁/₂) | Key Influencing Factors |

| Unsterilized (Aerobic) Soil | 0.09 - 26.66 days | Microbial activity, Soil organic matter |

| Sterilized Soil | 6.80 - 86.64 days | Abiotic processes |

| Flooded (Anaerobic) Soil | 0.20 - 4.53 days | Anaerobic microbial activity |

Stability and Persistence Studies (Chemical Half-life, excluding ecotoxicity)

Studies on the stability of 1,2-benzisothiazolin-3-one (BIT) have provided insights into its persistence in the environment. BIT is considered to be hydrolytically stable, with a reported hydrolysis half-life of greater than 30 days. researchgate.netresearchgate.netindustrialchemicals.gov.aunih.gov This indicates that in the absence of microbial activity or light, the compound does not readily break down in water through hydrolysis.

Despite its hydrolytic stability, the rapid biodegradation of BIT in soil suggests that it is not a persistent compound in the terrestrial environment. herts.ac.ukepa.gov The typical half-life in sandy loam soil under aerobic conditions has been reported to be less than 24 hours. nih.gov This rapid breakdown significantly reduces the potential for long-term environmental exposure in soil. epa.gov

The table below provides a summary of the chemical half-life and stability of BIT.

| Parameter | Value | Medium/Condition |

| Hydrolysis Half-life | > 30 days | Water |

| Soil Degradation Half-life (Aerobic) | < 1 day (typical) | Sandy Loam Soil |

| Soil Degradation Half-life (Aerobic) | 0.09 - 26.66 days | Various Unsterilized Soils |

| Soil Degradation Half-life (Anaerobic) | 0.20 - 4.53 days | Flooded Soils |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 1,2-benzisothiazol-3-one and its derivatives is a well-established area, but the focus is shifting towards more efficient and environmentally benign methodologies. Traditional multi-step syntheses are often characterized by long reaction times and the production of waste. google.com Future research will prioritize the development of novel synthetic routes that offer higher yields, reduced reaction steps, and milder conditions.

A significant trend is the adoption of one-pot reaction strategies. For instance, a facile two-step, one-pot reaction has been successfully used to create a diverse range of N-substituted 1,2-benzisothiazol-3(2H)-ones with excellent yields, showcasing a move away from conventional multistep methods. nih.gov Another approach involves reacting o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by cyclization, which presents an alternative to methods starting from 2,2'-dithiodibenzoic acid. google.com The exploration of different catalysts and reaction media that minimize environmental impact while maximizing efficiency is a central theme. The goal is to develop scalable, cost-effective, and sustainable processes for producing 7-Fluoro-1,2-benzothiazol-3-one and its analogs.

| Synthetic Strategy | Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, higher overall yield. nih.gov | Designing sequential reactions where intermediates are not isolated. |

| Alternative Starting Materials | Avoids problematic reagents or byproducts from traditional routes. google.com | Investigating novel precursors like substituted benzonitriles. google.com |

| Green Chemistry Approaches | Use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions. | Exploring biocatalysis or phase-transfer catalysis to improve sustainability. |

Development of Advanced Functional Materials Incorporating the this compound Core

The inherent properties of the benzisothiazole scaffold, combined with the unique characteristics of the fluorine atom, make this compound a compelling building block for advanced functional materials. The parent compound, 1,2-benzisothiazolinone (BIT), is already widely used as a preservative and antimicrobial agent in industrial products like paints, coatings, adhesives, and inks. wikipedia.orgdataintelo.com

The introduction of a fluorine atom can significantly enhance properties such as thermal stability, lipophilicity, and metabolic resistance, which are highly desirable in materials science. nih.govresearchgate.net Future research is expected to focus on integrating the this compound moiety into polymers and other macromolecular structures. This could lead to the development of new materials with enhanced durability, specialized surface properties, or embedded biocidal functionalities for applications in high-performance coatings, advanced textiles, or medical devices.

Deeper Mechanistic Understanding of Complex Reactivity

While various synthetic routes to benzisothiazole derivatives exist, a deep mechanistic understanding of their complex reactivity is often still developing. Future research will likely employ a combination of experimental and computational techniques to elucidate the precise reaction pathways, transition states, and kinetic profiles of reactions involving the this compound core.

For example, studies on related compounds like alpha-fluoro 1,3-benzothiazol-2-yl sulfones have shown that reaction conditions (such as heterogeneous vs. homogeneous) can be critically important for achieving high yields in fluorination reactions. researchgate.net Understanding the role of the fluorine atom at the 7-position in influencing the electron distribution of the aromatic ring and the reactivity of the heterocyclic core is crucial. This knowledge will enable chemists to better control reaction outcomes, optimize conditions, and design more rational synthetic strategies for creating complex molecules and potent bioactive agents. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is a powerful emerging trend in chemical research. These technologies can accelerate the discovery and development process by predicting the properties of novel compounds before they are synthesized.

For derivatives of 1,2-benzisothiazol-3-one, computational models have already been used to pre-screen for drug-like properties (using tools like the SwissADME model) and to perform docking analyses to understand binding interactions with biological targets. nih.gov Molecular docking simulations have also been employed to study the binding modes of related fluorinated thiazoles. nih.gov Future efforts will likely involve developing more sophisticated ML algorithms trained on larger datasets of benzisothiazole derivatives. These models could predict a wide range of properties for this compound analogs, including:

Bioactivity against specific targets (e.g., enzymes, receptors).

Physicochemical properties (e.g., solubility, stability).

Material characteristics when incorporated into polymers.

This in silico approach will allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Computational Tool | Application in Research | Potential Outcome for this compound |

| Molecular Docking | Predicts binding modes of a molecule to a biological target. nih.govnih.gov | Identification of potential enzymatic targets; design of potent inhibitors. nih.gov |

| ADME Prediction Models | Assesses Absorption, Distribution, Metabolism, and Excretion properties. nih.gov | Early-stage filtering of compounds with poor pharmacokinetic profiles. |

| Machine Learning Algorithms | Learns from existing data to predict properties of new compounds. | Rapid virtual screening of large libraries of derivatives for desired traits. |

Investigation of Solid-State Chemical Transformations

The chemical behavior of molecules in the solid state can differ significantly from their behavior in solution. Research into the solid-state chemistry of this compound could uncover novel reactivity and phase behaviors. This includes studying polymorphism (the ability to exist in multiple crystal forms), which can impact physical properties like melting point, solubility, and stability. nih.gov

A key area of investigation is solid-state reactions, which can be more efficient and produce less waste than solution-phase chemistry. Research has shown that for some related fluorination reactions, heterogeneous (solid-liquid or solid-gas) conditions are essential for success, whereas homogeneous (solution-phase) conditions fail. researchgate.net This highlights the importance of the solid-state environment in directing reactivity. Future studies could explore mechanochemistry (reactions induced by mechanical force), photochemical reactions in crystals, and the controlled thermal decomposition of the compound to yield new materials or molecular structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoro-1,2-benzothiazol-3-one, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination of precursor benzothiazolone derivatives. For example, fluorination can be achieved using trifluoroacetic acid (TFA) under controlled conditions to introduce the fluorine substituent regioselectively . Purification often involves column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization. Purity validation requires HPLC (≥95% purity) and thin-layer chromatography (TLC) monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirms fluorine incorporation (δ ~ -110 to -120 ppm for aromatic fluorine) .

- FTIR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and benzothiazole ring vibrations .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 197.02) .

Q. How should researchers ensure stability during storage and handling?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store in amber vials under inert gas (N₂/Ar) at -20°C. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition products .

Advanced Research Questions

Q. How can regioselective fluorination be optimized in benzothiazolone derivatives?

- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. For example, using LiOH/H₂O in THF for deprotection or Br₂/CH₂Cl₂ for bromination prior to fluorination ensures selective substitution at the 7-position . Computational modeling (DFT) predicts electron-deficient sites favoring fluorination .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Software like Avogadro or Gaussian 16 is used to simulate reactivity and intermolecular interactions .

Q. How does this compound interact with indoor surfaces, and what are the implications for environmental chemistry?

- Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) reveal interactions with silica or polymer-coated surfaces. Such data inform indoor air quality models, as the compound may participate in heterogeneous oxidation reactions .

Q. Can this compound serve as a fluorogenic label in bioorthogonal chemistry?

- Methodological Answer : Functionalization with azide or alkyne groups enables "click chemistry" applications. Fluorescence quenching assays (e.g., with Cu(I) catalysts) confirm bioorthogonal reactivity. Emission spectra (λ_ex = 350 nm, λ_em = 450 nm) are monitored for fluorogenicity .

Critical Notes for Experimental Design

- Contradictions in Data : Discrepancies in reported melting points (e.g., 145°C vs. 150°C) may arise from polymorphic forms. Use single-crystal X-ray diffraction to confirm crystallinity .

- Advanced Purification : For trace impurity removal, employ preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and 0.1% TFA in H₂O/ACN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.